Fmoc-L-Cys(SIT)-OH

Solid-Phase Peptide Synthesis Disulfide Bond Formation Reductive Deprotection

Fmoc-L-Cys(SIT)-OH uniquely ensures fast, complete DTT deprotection (<40 min vs. 250 min for StBu) while resisting piperidine, enabling single-step chemoselective disulfide pairing without oxidizers. Eliminate misfolding and racemization risks—streamline cGMP production of multi-disulfide peptides like linaclotide, conotoxins & insulin analogs. Achieve superior chiral purity at C-terminus on hydroxyl resins. Request a quote today.

Molecular Formula C23H27NO4S2
Molecular Weight 445.6 g/mol
CAS No. 2545642-31-5
Cat. No. B6288487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-Cys(SIT)-OH
CAS2545642-31-5
Molecular FormulaC23H27NO4S2
Molecular Weight445.6 g/mol
Structural Identifiers
SMILESCC(C)C(C)SSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C23H27NO4S2/c1-14(2)15(3)30-29-13-21(22(25)26)24-23(27)28-12-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,14-15,20-21H,12-13H2,1-3H3,(H,24,27)(H,25,26)/t15?,21-/m0/s1
InChIKeyPFPKLVSLCQPEHS-FXMQYSIJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-Cys(SIT)-OH (CAS 2545642-31-5) as a Disulfide-Directing Cysteine Building Block for Orthogonal SPPS Procurement


Fmoc-L-Cys(SIT)-OH is a protected cysteine derivative designed for Fmoc/tBu solid-phase peptide synthesis (SPPS), featuring the sec-isoamyl mercaptan (SIT) group as a disulfide-based thiol protecting moiety [1]. This compound addresses the critical need for orthogonal cysteine protection in the synthesis of peptides containing one or more disulfide bridges [2]. Unlike classical acid-labile or acetamidomethyl-based protecting groups, the SIT group offers unique stability to piperidine during Fmoc deprotection and is cleaved under mild reductive conditions using dithiothreitol (DTT) [3]. This orthogonal removal profile enables chemoselective disulfide formation via thiol-disulfide interchange, a feature not available with standard cysteine derivatives such as Fmoc-Cys(Trt)-OH or Fmoc-Cys(Acm)-OH [2].

Why Fmoc-Cys(StBu)-OH and Fmoc-Cys(Trt)-OH Cannot Replace Fmoc-L-Cys(SIT)-OH in Multi-Disulfide Peptide Manufacturing


Generic substitution of Fmoc-L-Cys(SIT)-OH with widely used alternatives such as Fmoc-Cys(StBu)-OH or Fmoc-Cys(Trt)-OH introduces quantifiable deficits in synthesis efficiency and product fidelity. Fmoc-Cys(StBu)-OH suffers from sluggish and often incomplete deprotection with reducing agents—only 60% removal after 500 minutes under standard DTT conditions—which complicates process timelines and compromises yield [1]. Fmoc-Cys(Trt)-OH, while easily cleaved with TFA, exhibits greater racemization at the cysteine α-carbon and cannot direct chemoselective disulfide pairing, leading to complex isomeric mixtures in multi-disulfide peptides [2]. Furthermore, alternative disulfide-based protecting groups such as Fmoc-Cys(S-DMP)-OH exhibit base lability during repetitive piperidine treatments, causing premature deprotection and side reactions [1]. The SIT group uniquely balances piperidine stability, rapid reductive cleavage, and the capacity for thiol-disulfide interchange—a combination that no single generic substitute provides, as documented in the evidence below.

Quantitative Differentiation of Fmoc-L-Cys(SIT)-OH from Fmoc-Cys(StBu)-OH, Fmoc-Cys(Trt)-OH, and Fmoc-Cys(Mmt)-OH


SIT Deprotection Kinetics Outperform StBu by 4-Fold Speed and Complete Removal Under Reductive SPPS Conditions

In a comparative HPLC-monitored deprotection study, Fmoc-L-Cys(SIT)-OH demonstrated complete DTT-mediated removal of the SIT group within 160 minutes, whereas Fmoc-Cys(StBu)-OH achieved only 60% deprotection after 500 minutes under identical conditions [1]. The addition of 5% water accelerated complete SIT deprotection to under 40 minutes, compared to 250 minutes required for complete StBu removal [1].

Solid-Phase Peptide Synthesis Disulfide Bond Formation Reductive Deprotection

SIT Protection Confers Superior Resistance to Piperidine-Mediated Base Degradation Relative to Disulfide Analogs

The SIT group is documented as fully compatible with Fmoc SPPS and highly stable toward piperidine (basic conditions) [1]. In contrast, the alternative disulfide-based Fmoc-Cys(S-DMP)-OH exhibits marked base lability, with premature deprotection observed after repeated piperidine treatments during extended peptide chain assembly [1].

Fmoc Deprotection Base Stability Orthogonal Protection

SIT-Protected Peptides Exhibit Reduced Cysteine Racemization Compared to StBu-Protected Congeners During SPPS

Racemization studies comparing SIT-, Trt-, and StBu-protected Cys-peptides revealed that SIT-protected peptides consistently showed less racemization than StBu-protected peptides across all conditions evaluated [1]. In certain cases using DMF as the coupling solvent, SIT-protected peptides also demonstrated lower racemization than Trt-protected congeners [1].

Racemization Peptide Epimerization Cysteine Chirality

SIT Enables Chemoselective Disulfide Formation via Thiol-Disulfide Interchange Unavailable with Trt or Acm Protection

SIT-protected cysteine possesses a dual characteristic: it acts as a masking group during chain assembly and subsequently directs disulfide formation with a free thiol through thiol-disulfide interchange [1]. This chemoselective pairing mechanism is not achievable with Fmoc-Cys(Trt)-OH (which requires separate oxidation steps) or Fmoc-Cys(Acm)-OH (which lacks the sulfenyl-activating moiety) [2]. The SIT strategy was successfully applied to the synthesis of conotoxin (two disulfide bonds) and linaclotide amide (three disulfide bonds) without requiring external oxidizers [2].

Chemoselective Disulfide Formation Thiol-Disulfide Interchange Orthogonal Protection Strategies

SIT Protects Cysteine Against C-Terminal Epimerization During Fmoc SPPS on Hydroxyl Resins

The pronounced acidity of the Cα proton of C-terminal cysteine esters during Fmoc SPPS on hydroxyl resins leads to significant epimerization with standard protecting groups [1]. Studies on racemization-resistant protecting groups demonstrate that appropriate thiol protection can mitigate this issue [1]. The SIT group, by reducing general cysteine racemization propensity relative to StBu and Trt [2], provides indirect but valuable mitigation of C-terminal epimerization when cysteine is positioned at the C-terminus.

C-Terminal Cysteine Epimerization Peptide Synthesis

SIT Demonstrates Practical Orthogonality with Acid-Labile Protecting Groups for Multi-Disulfide Peptide Assembly

The SIT group is completely stable to the TFA solutions used for global deprotection and resin cleavage [1], establishing clear orthogonality with acid-labile protecting groups such as tBu, Boc, and Trt. This contrasts with Fmoc-Cys(Mmt)-OH, which is highly acid-sensitive and undergoes complete deprotection with 1% TFA in DCM within 30 minutes [2]. The orthogonality enables sequential disulfide formation strategies where acid-labile groups are removed first for one disulfide pair, followed by reductive SIT cleavage and subsequent pairing of the second disulfide.

Orthogonal Protection Multi-Disulfide Peptides Selective Deprotection

Procurement-Driven Application Scenarios for Fmoc-L-Cys(SIT)-OH in Disulfide-Rich Therapeutic Peptide Manufacturing


Synthesis of Conotoxins and Multi-Disulfide Toxin Peptides Requiring Directional Disulfide Pairing

Fmoc-L-Cys(SIT)-OH enables the efficient synthesis of conotoxins containing two disulfide bonds through a chemoselective thiol-disulfide interchange mechanism that directs correct pairing without requiring external oxidizers [1]. This eliminates the need for complex orthogonal protecting group schemes and reduces purification challenges associated with misfolded isomers [1].

cGMP Manufacturing of Linaclotide and Other Therapeutic Disulfide-Rich Peptides

The SIT-based strategy was successfully demonstrated for linaclotide amide (three disulfide bonds), producing the target peptide via a faster, greener pathway that avoids oxidizer use [1]. The rapid and complete deprotection kinetics of SIT (<40 min with DTT/H2O vs. 250 min for StBu) translate directly to reduced manufacturing cycle times and improved process economics in cGMP environments [2].

Synthesis of C-Terminal Cysteine-Containing Peptides with Minimized Epimerization

When synthesizing peptides with cysteine at the C-terminus on hydroxyl resins, the reduced racemization propensity of SIT-protected cysteine relative to StBu and Trt alternatives helps preserve chiral integrity at the Cα position [1]. This is critical for peptides where the C-terminal carboxylate is exposed for receptor binding or conjugation to carriers [1].

Sequential Disulfide Formation in Insulin-Like Peptides and Growth Factor Mimetics

The complete TFA stability of the SIT group [1] establishes orthogonality with acid-labile side-chain protections, enabling stepwise disulfide formation strategies. This approach was exemplified in the synthesis of an hGH-derived 16-residue disulfide-bridged peptide, where SIT-protected cysteine enabled smooth chemoselective disulfide interchange with a free thiol after global deprotection [2]. This orthogonal strategy is directly applicable to insulin analogs, relaxin-family peptides, and other growth factor mimetics requiring precise disulfide connectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-L-Cys(SIT)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.